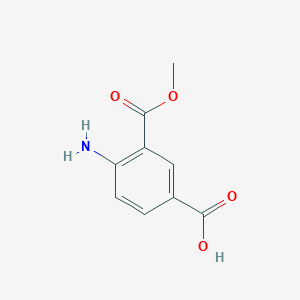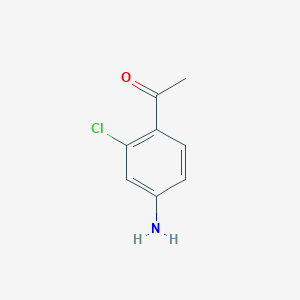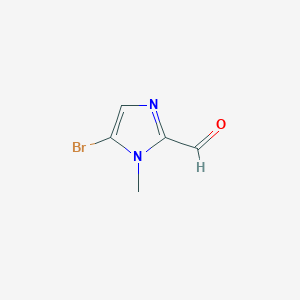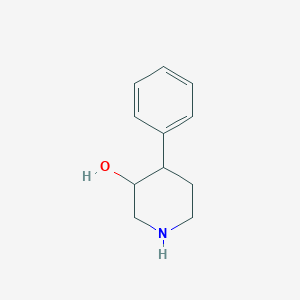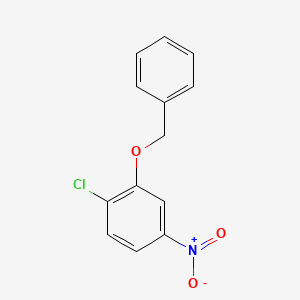
2-(Benzyloxy)-1-chloro-4-nitrobenzene
Descripción general
Descripción
The compound "2-(Benzyloxy)-1-chloro-4-nitrobenzene" is a chemical species that is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their chemical properties, which can be relevant to understanding the compound . For instance, the structure of nitrobenzene derivatives is often crucial in determining their reactivity and the types of chemical reactions they can undergo .
Synthesis Analysis
The synthesis of nitrobenzene derivatives can involve various chemical reactions, including redox processes and cycloaddition cascades. For example, a redox/cycloaddition cascade has been reported for the synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which demonstrates the versatility of nitrobenzene derivatives in synthetic chemistry . Although the specific synthesis of "2-(Benzyloxy)-1-chloro-4-nitrobenzene" is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can significantly influence their chemical behavior. X-ray crystallography has been used to determine the structure of such compounds, revealing details like the conformation of the benzene ring and the positioning of substituents, which are essential for understanding their reactivity . The presence of electron-withdrawing groups like nitro and chloro can affect the electron density distribution within the molecule, which in turn influences its reactivity.
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo a variety of chemical reactions. For instance, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene leads to products like 1-nitro-2-vinylbenzene and 1H-indole, showcasing the reactivity of the nitro group and the potential for creating diverse chemical structures . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can further react to produce different compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, boiling point, and stability. The electronic properties of the substituents can also impact the reactivity of the compound, as seen in the study of 4-substituted 1-chloro-2-nitrobenzenes, where electronic, steric, and lipophilic properties were correlated with their reactivity in glutathione S-transferase-catalyzed reactions . The intermolecular interactions, such as hydrogen bonding and pi-stacking, can further dictate the compound's crystalline structure and its reactivity in the solid state .
Aplicaciones Científicas De Investigación
Structural and Reactivity Studies
- Intramolecular Hydrogen Abstraction in Organic Crystals: The molecular structure of similar compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene, determined through X-ray crystallography, aids in understanding intramolecular hydrogen abstraction reactions in organic crystals. These studies correlate structure with reactivity, particularly in the context of photochemical reactions in aromatic nitro compounds (Padmanabhan et al., 1987).
Chemical Synthesis and Reactions
- Nitrobenzene Reduction with Benzyl Alcohol: Investigations into the reactions of nitrobenzenes with benzyl alcohols provide insights into the formation of azoxy compounds and other byproducts, relevant to the chemical behavior of 2-(Benzyloxy)-1-chloro-4-nitrobenzene (Shimao, 1974).
- Ultrasound Assisted Synthesis: The preparation of compounds like 1-(benzyloxy)-4-nitrobenzene through ultrasound-assisted methods, using phase-transfer catalysts, illustrates advanced techniques in organic synthesis (Selvaraj, Abimannan, & Rajendran, 2014).
- Palladium-Catalyzed Cross-Coupling Reactions: The use of Pd(PPh3)4 in Suzuki cross-coupling reactions for synthesizing highly substituted 2-nitrobiphenyls from compounds like 1-chloro-2-nitrobenzene demonstrates applications in complex organic syntheses (Elumalai, Sandtorv, & Bjørsvik, 2016).
Kinetic and Mechanistic Insights
- Kinetic Studies of Aromatic Nitrations: Research into the kinetics of reactions like the nitration of 1-chloro-2-nitrobenzene catalyzed by zeolites contributes to the understanding of reaction mechanisms and regioselectivity, which can be applied to the study of 2-(Benzyloxy)-1-chloro-4-nitrobenzene (Claridge et al., 1999).
Environmental and Biological Interactions
- Microbial Metabolism of Chlorinated Nitrobenzenes: Studies on the metabolism of chlorinated nitrobenzenes, like 2,4-dichloro-1-nitrobenzene by microorganisms, shed light on the environmental fate and biological interactions of related compounds (Tahara et al., 1981).
Propiedades
IUPAC Name |
1-chloro-4-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQRYHUPOMREGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512221 | |
| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-chloro-4-nitrobenzene | |
CAS RN |
76464-61-4 | |
| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

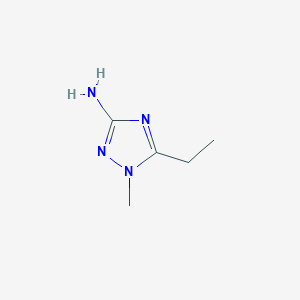
![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

